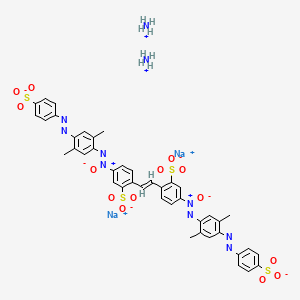
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester is a chemical compound with a complex structure that includes a benzothiopyran ring system
Méthodes De Préparation
The synthesis of 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by reacting 3,4-dihydro-2H-1-benzothiopyran with acetic acid derivatives in the presence of catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide. .
Applications De Recherche Scientifique
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
2H-1-Benzothiopyran-2-acetic acid, 3,4-dihydro-6-chloro-4-oxo-, methyl ester can be compared with other similar compounds, such as:
2H-1-Benzothiopyran derivatives: These compounds share the benzothiopyran ring system but may have different substituents, leading to variations in their chemical and biological properties.
Benzothiadiazine derivatives: These compounds have a similar core structure but include additional nitrogen atoms, which can significantly alter their reactivity and applications.
Coumarin derivatives: These compounds have a benzopyran ring system and are known for their diverse biological activities, including anticoagulant and anticancer properties
Propriétés
Numéro CAS |
86628-21-9 |
|---|---|
Formule moléculaire |
C12H11ClO3S |
Poids moléculaire |
270.73 g/mol |
Nom IUPAC |
methyl 2-(6-chloro-4-oxo-2,3-dihydrothiochromen-2-yl)acetate |
InChI |
InChI=1S/C12H11ClO3S/c1-16-12(15)6-8-5-10(14)9-4-7(13)2-3-11(9)17-8/h2-4,8H,5-6H2,1H3 |
Clé InChI |
UNEQMYZKPSTUEW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC(=O)C2=C(S1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















